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molecular formula C16H13F3N2O4 B8471248 2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide

2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide

Cat. No. B8471248
M. Wt: 354.28 g/mol
InChI Key: FLMKUNLIBWIRJQ-UHFFFAOYSA-N
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Patent
US06506797B1

Procedure details

Publicly known [e.g. De.Paulis et al, J. Med. Chem., 1022(1922)]2-methoxy-5-nitrobenzoic acid (9.00 g, 45.7 mmol) was dissolved in 450 ml of dichloromethane and, after triethylamine (8.11 ml, 58.4 mmol) and ethyl chlorocarbonate (4.70 ml, 49.3 mmol) were added, the mixture was stirred for 45 minutes at room temperature. Next, 4-trifluoromethylbenzylamine (9.59 g, 54.8 mmol) was added dropwise, which was stirred for 30 minutes at room temperature. The reaction mixture was poured into water. The organic layer was separated, dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from ethyl acetate to obtain 12.5 g of the aimed compound as yellow powder. Further, the filtrate was concentrated and recrystallized from ethyl acetate to obtain 2.13 g of the second crystals. Total 14.6 g (91%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
9.59 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(N(CC)CC)C.C(Cl)(=O)OCC.[F:28][C:29]([F:39])([F:38])[C:30]1[CH:37]=[CH:36][C:33]([CH2:34][NH2:35])=[CH:32][CH:31]=1>ClCCl.O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([NH:35][CH2:34][C:33]1[CH:32]=[CH:31][C:30]([C:29]([F:28])([F:38])[F:39])=[CH:37][CH:36]=1)=[O:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
8.11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
9.59 g
Type
reactant
Smiles
FC(C1=CC=C(CN)C=C1)(F)F
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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